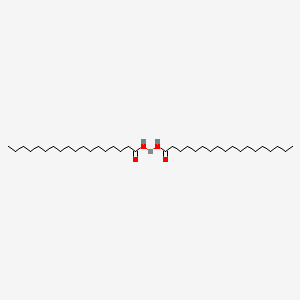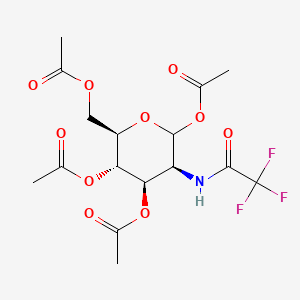
Medroxy Progesterone Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Medroxy Progesterone Acetate is a synthetic derivative of the naturally occurring steroid hormone progesterone. It is widely used in medicine, particularly in hormonal therapies and contraceptives. This compound is known for its potent progestogenic effects, which are stronger than those of natural progesterone .
Métodos De Preparación
Medroxy Progesterone Acetate is synthesized through a series of chemical reactions starting from progesteroneThe reaction conditions often include the use of reagents such as acetic anhydride and catalysts like pyridine . Industrial production methods involve large-scale synthesis using similar chemical processes but optimized for efficiency and yield .
Análisis De Reacciones Químicas
Medroxy Progesterone Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the 17α-hydroxy group, leading to the formation of 17-keto derivatives.
Reduction: Reduction reactions can convert the 3-keto group to a hydroxyl group.
Substitution: The acetate group at the 17α position can be replaced with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Medroxy Progesterone Acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of quantification methods.
Biology: It serves as a tool to study the effects of progestogens on cellular processes.
Industry: It is used in the formulation of various pharmaceutical products.
Mecanismo De Acción
Medroxy Progesterone Acetate exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation of specific genes that regulate the menstrual cycle and pregnancy. The compound also decreases the release of gonadotropins, which suppresses ovulation and reduces sex hormone levels . Additionally, it transforms a proliferative endometrium into a secretory endometrium, reducing the risk of endometrial hyperplasia and adenocarcinoma .
Comparación Con Compuestos Similares
Medroxy Progesterone Acetate is often compared with other progestins such as:
Progesterone: The natural hormone with similar but weaker effects.
Norethisterone: Another synthetic progestin used in hormonal therapies.
Megestrol Acetate: A progestin with similar applications but different pharmacokinetic properties
This compound is unique due to its strong progestogenic activity and its ability to be administered in various forms, including oral tablets and injectable suspensions .
Propiedades
Fórmula molecular |
C24H34O4 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(17-acetyl-6,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl) acetate |
InChI |
InChI=1S/C24H34O4/c1-13-10-17-18(23(4)8-6-16(27)11-19(13)23)7-9-24(5)20(17)12-21(28-15(3)26)22(24)14(2)25/h11,13,17-18,20-22H,6-10,12H2,1-5H3 |
Clave InChI |
YWCAMUNPTULUPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(CCC3(C2CC(C3C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)



![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)






![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)

